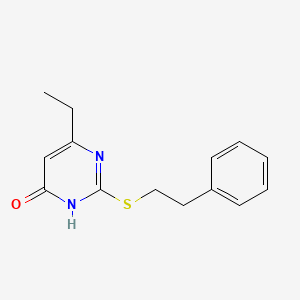

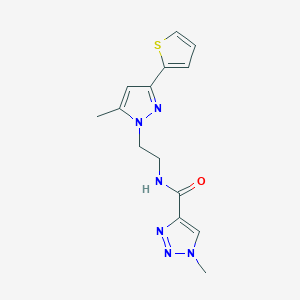

![molecular formula C17H14F3NO3S3 B2829319 2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-[3-(trifluoromethyl)phenyl]ethane-1-sulfonamido CAS No. 2097901-06-7](/img/structure/B2829319.png)

2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-[3-(trifluoromethyl)phenyl]ethane-1-sulfonamido

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Trifluoromethylphenyl compounds are a class of organic compounds that contain a benzene ring substituted with one or more trifluoro-methyl groups . They are often used in the synthesis of various pharmaceutically active molecules and agricultural products .

Synthesis Analysis

The synthesis of trifluoromethylphenyl compounds can involve several steps. For example, ethyl trifluoroacetate can be obtained by reacting 2,4,6-tris-(trifluoromethyl)-1,3,5-triazine with ethanol in the presence of hydrochloric acid .Molecular Structure Analysis

The molecular structure of trifluoromethylphenyl compounds can be complex, depending on the specific compound. For example, the molecular formula for 2,2,2-Trifluoro-3’-(trifluoromethyl)acetophenone is C9H4F6O .Chemical Reactions Analysis

Trifluoromethylphenyl compounds can undergo various chemical reactions. For instance, Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime can react with a proton to form C9H8F3NO .Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethylphenyl compounds can vary. For example, ethyl trifluoroacetate is a colorless and odorless liquid that is sparingly soluble in water but miscible with chloroform and methanol .科学的研究の応用

Synthesis and Characterization

The development of novel synthetic methodologies for creating compounds with complex structures, such as those containing trifluoromethyl groups and thiophene rings, is a significant area of research. For example, Alonso et al. (2005) reported on the use of 3,5-bis(trifluoromethyl)phenyl sulfones in the Julia-Kocienski olefination reaction, demonstrating an efficient pathway for synthesizing 1,2-disubstituted alkenes and dienes with good yields and stereoselectivities. This research highlights the potential for creating derivatives with specific functionalities for various applications (Alonso, Fuensanta, Nájera, & Varea, 2005).

Electronic and Optical Materials

The synthesis of mixed phenylene−thiophene oligomers with terminal n-perfluorooctyl groups by Facchetti et al. (2004) represents a significant advancement in the field of n-type semiconductors for organic electronics. These materials exhibit carrier mobilities that make them suitable for applications in organic field-effect transistors and transistor nonvolatile memory elements, demonstrating the potential of sulfonamide and thiophene-based compounds in electronics (Facchetti, Letizia, Yoon, Mushrush, Katz, & Marks, 2004).

Fuel Cell Technologies

Research into sulfonated poly(arylene ether sulfone)s containing hydrophobic components of different sizes by Bae, Miyatake, and Watanabe (2009) explores the impact of these components on the properties of materials suitable for fuel cell applications. Their work indicates that incorporating specific hydrophobic groups can significantly enhance proton conductivities and water uptake, crucial factors for efficient fuel cell membranes (Bae, Miyatake, & Watanabe, 2009).

Sensing and Detection

A novel sulfonamide-conjugated benzo-[2,1-b:3,4-b']bithiophene semiconductor designed by Aboubakr et al. (2013) for the specific detection of anions, particularly fluoride, showcases the application of thiophene and sulfonamide moieties in creating sensitive and reversible sensors. This research opens up new possibilities for developing highly selective and efficient sensors for environmental and health monitoring (Aboubakr, Brisset, Siri, & Raimundo, 2013).

Advanced Materials and Chemical Reactions

The development of new materials and understanding their reactions is critical for various applications. For instance, the study by Ohkura et al. (2022) on the desulfonylative homocoupling of benzylic sulfone derivatives highlights innovative approaches to synthesizing multiply-arylated ethanes, showcasing the versatility of sulfonamide derivatives in organic synthesis and potential applications in medicinal chemistry (Ohkura, Ohtsuka, Yim, Nambo, & Crudden, 2022).

作用機序

The mechanism of action of trifluoromethylphenyl compounds can vary widely depending on their specific structure and the context in which they are used. For example, the trifluoroacetyl group is widely used as an amine protecting group in organic synthesis because it can be easily removed under mild conditions .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3NO3S3/c18-17(19,20)11-3-1-4-12(9-11)27(23,24)21-10-13(22)14-6-7-16(26-14)15-5-2-8-25-15/h1-9,13,21-22H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWPUGMFSLUQGDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3NO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2829237.png)

![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2829238.png)

![3-[2-(3,4-Dimethylphenyl)-1-[1-(furan-2-carbonyl)piperidin-4-yl]-4-oxoazetidin-3-yl]-1,3-thiazolidin-4-one](/img/structure/B2829242.png)

![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-phenylbenzamide](/img/structure/B2829247.png)

![N-((3R,4R)-1-benzyl-4-Methylpiperidin-3-yl)-N-Methyl-7-tosyl-7H-pyrrolo[2,3-d]pyriMidin-4-aMine](/img/structure/B2829249.png)

![8-(4-Fluorophenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2829252.png)

![2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2829254.png)

![Methyl 3-(5-bromothiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2829258.png)

![3-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2829259.png)